CID 78070523
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Overview
Description
The compound with the identifier “CID 78070523” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts.
Reaction Conditions: These reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Chemical Reactions Analysis
CID 78070523 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents under specific conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: These reactions typically involve reagents such as acids, bases, and solvents under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78070523 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biological studies to understand its effects on different biological systems.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: this compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 78070523 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to a series of biochemical reactions that result in the observed effects of the compound.
Properties
Molecular Formula |
C8H17O2Si |
---|---|
Molecular Weight |
173.30 g/mol |
InChI |
InChI=1S/C8H17O2Si/c1-6(2)10-8(9)7(3)11(4)5/h6-7H,1-5H3 |
InChI Key |
WGOUCKRVWFWMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)[Si](C)C |
Origin of Product |
United States |
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